7-(Trifluoromethyl)chroman-4-one
Overview
Description
7-(Trifluoromethyl)chroman-4-one is an organic compound with the chemical formula C10H7F3O2. It belongs to the class of chromanone derivatives, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group at the 7th position of the chroman-4-one structure. It is a significant structural entity in medicinal chemistry and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)chroman-4-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with trifluoromethyl acetone under specific conditions to form 4-[4-(trifluoromethyl)benzoyl]benzoyl chloride. This intermediate is then reacted with an imine or amide in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Fluorinated 2-arylchroman-4-ones: These compounds share a similar chromanone structure with fluorine substitutions at different positions.
Chroman-4-one derivatives: These include various substituted chromanones with different functional groups.
Uniqueness: 7-(Trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGJAUEQDZWRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553207 | |
Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111141-02-7 | |
Record name | 7-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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